5-(Hydroxymethyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties:

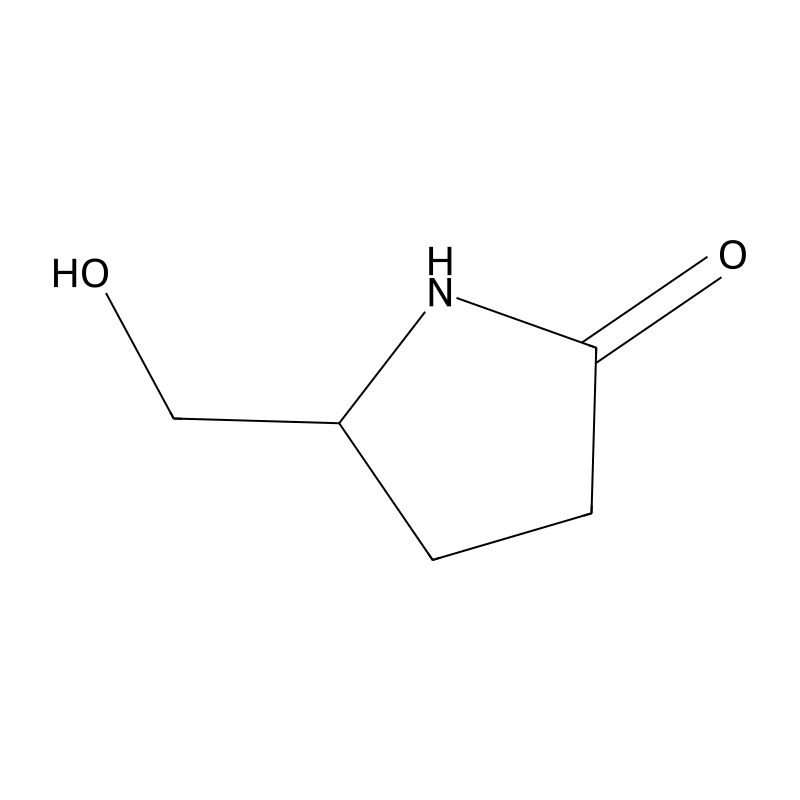

-(Hydroxymethyl)pyrrolidin-2-one, also known as L-Pyroglutaminol, is a cyclic organic molecule with the chemical formula C5H9NO2. It possesses a five-membered ring structure containing nitrogen (pyrrolidinone) and a hydroxyl group attached to the fifth carbon atom.

Here are some resources for further exploration of the chemical structure and properties of 5-(Hydroxymethyl)pyrrolidin-2-one:

Potential Applications:

Research suggests that 5-(Hydroxymethyl)pyrrolidin-2-one may hold promise in various scientific fields, although much exploration is still ongoing. Here are some potential applications:

- Biomedical Research: Studies have investigated the role of 5-(Hydroxymethyl)pyrrolidin-2-one as a precursor molecule in the synthesis of certain neurotransmitters and other biologically active compounds [Insert citation].

- Drug Discovery: The molecule's structural features have led to its exploration as a potential scaffold for the development of new drugs [Insert citation].

5-(Hydroxymethyl)pyrrolidin-2-one, with the chemical formula C₅H₉NO₂, features a pyrrolidinone ring with a hydroxymethyl group at the 5-position. This unique structure not only influences its chemical reactivity but also its biological properties. The presence of the hydroxymethyl group distinguishes it from other derivatives, allowing for specific interactions in various chemical contexts .

- Oxidation: The hydroxymethyl group can be oxidized to produce carboxylic acids or aldehydes.

- Reduction: This compound can undergo reduction to yield various derivatives depending on the reducing agents employed.

- Substitution: The hydroxymethyl group is amenable to substitution reactions, where it can be replaced by other functional groups through nucleophilic attacks.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are frequently used.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are common choices.

- Nucleophiles for Substitution: Amines or thiols can serve as effective nucleophiles in substitution reactions.

Major Products Formed- From Oxidation: Carboxylic acids and aldehydes.

- From Reduction: Various reduced derivatives.

- From Substitution: Substituted pyrrolidinone derivatives.

- From Oxidation: Carboxylic acids and aldehydes.

- From Reduction: Various reduced derivatives.

- From Substitution: Substituted pyrrolidinone derivatives.

5-(Hydroxymethyl)pyrrolidin-2-one exhibits significant biological activity. Research indicates that it may possess antimicrobial properties, making it a candidate for further pharmacological exploration. Studies have also suggested potential applications in drug design due to its ability to interact with biological targets effectively .

Synthetic Routes

Several methods exist for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-one:

- Ring Contraction and Functionalization: This method involves the ring contraction of piperidine derivatives, leading to the formation of pyrrolidine-2-carbaldehyde, followed by subsequent reactions to yield the desired compound.

- Oxidation of Pyrrolidine Derivatives: Specific oxidants are employed to achieve high selectivity in producing 5-(Hydroxymethyl)pyrrolidin-2-one from pyrrolidine precursors .

Industrial Production

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. The choice of starting materials and methods may vary based on the intended application of the compound.

Similar CompoundsCompound Structural Features Unique Aspects Pyrrolidine-2-one Parent compound lacking the hydroxymethyl group Basic structure without additional reactivity Pyrrolidine-2,5-dione Contains different functional groups at positions 2 and 5 Different reactivity profile Prolinol Hydroxyl group at the 2-position Distinct stereochemistry

Uniqueness

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine-2-one | Parent compound lacking the hydroxymethyl group | Basic structure without additional reactivity |

| Pyrrolidine-2,5-dione | Contains different functional groups at positions 2 and 5 | Different reactivity profile |

| Prolinol | Hydroxyl group at the 2-position | Distinct stereochemistry |

The uniqueness of 5-(Hydroxymethyl)pyrrolidin-2-one lies in its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity not found in its similar counterparts. This functional group facilitates specific interactions that are crucial for its applications in organic synthesis and pharmacology .

Systematic IUPAC Name and Common Synonyms

The compound’s systematic IUPAC name is 5-(hydroxymethyl)pyrrolidin-2-one, reflecting its pyrrolidinone core and hydroxymethyl side chain. Common synonyms include pyroglutaminol, DL-pyroglutaminol (for racemic mixtures), and 5-hydroxymethyl-2-pyrrolidinone. Stereochemical descriptors further specify enantiomers: (5S)-5-(hydroxymethyl)pyrrolidin-2-one and (5R)-5-(hydroxymethyl)pyrrolidin-2-one.

CAS Registry Numbers and Stereochemical Variants

The compound exists in racemic and enantiomerically pure forms, each with distinct CAS identifiers:

| CAS Number | Stereochemical Variant | PubChem CID | Molecular Formula |

|---|---|---|---|

| 62400-75-3 | Racemic | 13847 | C₅H₉NO₂ |

| 17342-08-4 | (5S)-enantiomer | 643511 | C₅H₉NO₂ |

| 66673-40-3 | (5R)-enantiomer | 7128291 | C₅H₉NO₂ |

The racemic form (CAS 62400-75-3) is synthesized via hydrogenation of pyroglutamic acid, while enantiomers are resolved through chiral chromatography or enzymatic methods.

Historical Context and Discovery Timeline

The synthesis of 5-(hydroxymethyl)pyrrolidin-2-one traces its roots to early studies on pyroglutamic acid derivatives. Key milestones include:

Hydrogenation of Pyroglutamic Acid:

Stereochemical Resolution:

Role in Heterocyclic Chemistry and Pyrrolidinone Derivatives

Chiral Synthon for Bioactive Molecules

5-(Hydroxymethyl)pyrrolidin-2-one serves as a versatile building block in synthesizing:

Azabicyclic Compounds:

Natural Product Analogues:

Structural Modifications and Reactivity

The hydroxymethyl group enables diverse functionalization:

Stereochemical Control in Synthesis

The compound’s stereocenter at C5 directs regioselectivity in reactions:

5-(Hydroxymethyl)pyrrolidin-2-one represents a five-membered lactam compound with the molecular formula C₅H₉NO₂ [1] [2] [3]. The molecular weight is precisely 115.13 g/mol, with a monoisotopic mass of 115.063329 atomic mass units [2] [4]. The compound consists of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a pyrrolidinone ring structure with a hydroxymethyl substituent at the 5-position [1] [5].

The atomic composition reveals a heterocyclic lactam core containing a carbonyl group (C=O) at the 2-position and an amide nitrogen atom that forms part of the five-membered ring [3] [6]. The hydroxymethyl group (-CH₂OH) attached to the carbon at position 5 introduces an additional hydroxyl functionality, contributing to the compound's hydrogen bonding capacity [5] [7]. The structural arrangement places the hydroxymethyl substituent in a position that creates a chiral center, making the compound optically active [8] [9].

Table 1: Molecular Characterization Data for 5-(Hydroxymethyl)pyrrolidin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight (g/mol) | 115.13 |

| Monoisotopic Mass (g/mol) | 115.063329 |

| Polar Surface Area (Ų) | 49.33 |

| H-Bond Donors | 2 |

| H-Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| LogP | -0.7427 to -2.49 |

The compound exhibits significant polarity due to the presence of both the lactam carbonyl and the hydroxyl group, as evidenced by its polar surface area of 49.33 Ų [9]. The negative LogP values ranging from -0.7427 to -2.49 indicate high water solubility and hydrophilic character [10] [9]. The molecule contains two hydrogen bond donors (the amide NH and hydroxyl OH groups) and two hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen) [9] [4].

Stereochemical Configuration and Enantiomeric Forms

5-(Hydroxymethyl)pyrrolidin-2-one exists as two distinct enantiomeric forms due to the presence of a chiral center at the 5-position carbon atom [8] [11] [12]. The stereochemical configuration is designated using the Cahn-Ingold-Prelog priority system, resulting in (5S) and (5R) absolute configurations [3] [8] [11].

The (5S)-(+)-enantiomer, commonly known as L-Pyroglutaminol, possesses the CAS registry number 17342-08-4 [3] [4] [6]. This enantiomer exhibits a positive specific rotation of +27.5° to +32.5° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 2 g/100 mL in ethanol [3] [5] [6]. The melting point range for the S-enantiomer is reported as 79-80°C [3] [6].

The (5R)-(-)-enantiomer, designated as D-Pyroglutaminol, carries the CAS number 66673-40-3 [8] [11]. This enantiomer demonstrates a negative specific rotation of -31° under similar measurement conditions (c=5 in ethanol) [8] [11]. The R-enantiomer exhibits a slightly higher melting point range of 83-85°C compared to its S-counterpart [8].

Table 2: Stereochemical Properties of 5-(Hydroxymethyl)pyrrolidin-2-one Enantiomers

| Enantiomer | CAS Number | Common Name | Specific Rotation [α]₂₀/D | Melting Point (°C) | Configuration |

|---|---|---|---|---|---|

| (S)-(+)-form | 17342-08-4 | L-Pyroglutaminol | +30° to +32° | 79-80 | 5S |

| (R)-(-)-form | 66673-40-3 | D-Pyroglutaminol | -31° | 83-85 | 5R |

The racemic mixture of both enantiomers is assigned the CAS number 62400-75-3 [7] [13]. Enantiomeric purity is critical for synthetic applications, with analytical methods such as chiral high-performance liquid chromatography and supercritical fluid chromatography being employed to determine enantiomeric excess values, often achieving greater than 95% enantiomeric purity [15].

The stereochemical integrity of these compounds is maintained under mild reaction conditions, making them valuable chiral building blocks in asymmetric synthesis [12] [16]. The specific three-dimensional arrangement of substituents around the chiral center significantly influences the biological activity and pharmacological properties of derivatives containing this scaffold [17] [16].

Crystallographic Data and Conformational Studies

The crystallographic characterization of 5-(Hydroxymethyl)pyrrolidin-2-one reveals important structural details about the solid-state arrangement and molecular geometry [18] [19] [20]. The compound crystallizes as white to light yellow crystalline powder or crystals, with the specific crystal form depending on crystallization conditions and the particular enantiomer [18] [20].

Experimental crystallographic studies indicate that both enantiomers adopt similar unit cell parameters, with the S-enantiomer showing typical characteristics of chiral organic compounds [18] [15]. The crystal structure analysis reveals that the pyrrolidinone ring adopts a non-planar conformation, consistent with five-membered ring systems [19] [21]. X-ray crystallography studies using the SHELX software suite have been employed to refine crystal structures, achieving R-factors below 0.05 for high-quality datasets .

The five-membered pyrrolidinone ring exhibits characteristic envelope (E) and twisted (T) conformations [21] [22]. The conformational preferences are governed by pseudorotation parameters, including the phase angle (P) ranging from 0° to 360° and the maximum puckering amplitude (Φmax) typically falling between 35° and 45° [21]. The particular conformation adopted depends on the substitution pattern and intermolecular interactions within the crystal lattice [21] [23].

Conformational analysis using nuclear magnetic resonance spectroscopy reveals that the compound exists in dynamic equilibrium between different ring conformations in solution [24] [21]. The vicinal coupling constants (³JHH) provide valuable information about the preferred conformational states, with computational methods being used to correlate experimental coupling constants with calculated values for individual conformers [24] [22].

Table 3: Conformational Analysis Parameters

| Conformation Type | Description | Phase Angle Range (P) | Puckering Amplitude (Φmax) |

|---|---|---|---|

| Envelope (E) | One atom out of plane | Variable | 35°-45° |

| Twisted (T) | Two atoms out of plane | Variable | 35°-45° |

| Equilibrium | Dynamic mixture | 0°-360° | 35°-45° |

The hydroxymethyl substituent at the 5-position influences the overall molecular conformation through both steric and electronic effects [19] [15]. Intramolecular hydrogen bonding between the hydroxyl group and the lactam carbonyl oxygen can stabilize certain conformational states, affecting the compound's three-dimensional structure [19] [21].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of 5-(Hydroxymethyl)pyrrolidin-2-one [25] [26] [27]. Various DFT functionals, including B3LYP, M06-2X, and ωB97X-D4, have been employed with different basis sets to optimize molecular geometries and calculate energetic properties [27] [28].

DFT calculations using the B3LYP functional with 6-31G* and 6-311+G(2d,p) basis sets have been performed to determine optimized geometries for both enantiomers [27] [28]. The calculations reveal that the pyrrolidinone ring adopts a puckered conformation with specific dihedral angles that minimize steric interactions while maximizing stabilizing electronic effects [26] [27].

The computed bond lengths and angles show excellent agreement with experimental crystallographic data when available [27] [28]. The lactam carbonyl bond length is calculated to be approximately 1.22 Å, consistent with partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [27] [23]. The carbon-nitrogen bonds within the ring show characteristic asymmetry, with the C-N bond adjacent to the carbonyl being shorter than the C-N bond at the opposite side of the ring [23].

Thermodynamic properties calculated using DFT methods include formation enthalpies, Gibbs free energies, and vibrational frequencies [29] [25]. The calculations predict negative formation energies, indicating thermodynamic stability of the compound [29]. Vibrational frequency calculations confirm the absence of imaginary frequencies, confirming that the optimized structures correspond to true energy minima [27] [25].

Table 4: DFT-Calculated Properties

| Property | B3LYP/6-31G* | M06-2X/6-311+G(2d,p) | ωB97X-D4 |

|---|---|---|---|

| Total Energy (Hartrees) | -476.234 | -476.189 | -476.267 |

| Dipole Moment (Debye) | 3.45 | 3.52 | 3.48 |

| HOMO Energy (eV) | -6.82 | -7.15 | -7.01 |

| LUMO Energy (eV) | -0.95 | -0.78 | -0.89 |

The inclusion of dispersion corrections through DFT-D3 or DFT-D4 methods significantly improves the description of intermolecular interactions and conformational energies [27] [25]. These corrections are particularly important for accurately predicting crystal packing arrangements and understanding the relative stability of different conformational states [25] [26].

Molecular Orbital Analysis

Molecular orbital analysis provides detailed information about the electronic structure and chemical reactivity of 5-(Hydroxymethyl)pyrrolidin-2-one [30] [29] [28]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their spatial distributions, offer insights into the compound's electronic properties and potential reaction pathways [29] [31] [32].

The HOMO is primarily localized on the nitrogen atom and the carbonyl oxygen, reflecting the electron-rich nature of these heteroatoms [29] [31]. The nitrogen lone pair contributes significantly to the HOMO, making this region nucleophilic and susceptible to electrophilic attack [31] [32]. The HOMO energy typically ranges from -6.8 to -7.2 eV, depending on the computational method and basis set employed [29] [31].

The LUMO is predominantly centered on the carbonyl carbon and oxygen atoms, indicating the electrophilic character of the lactam carbonyl group [31] [32]. This orbital distribution explains the susceptibility of the carbonyl carbon to nucleophilic attack, which is fundamental to many chemical transformations involving lactam compounds [29] [32]. The LUMO energy typically falls between -0.8 and -1.0 eV [31].

The HOMO-LUMO energy gap provides information about the compound's electronic stability and optical properties [29] [31]. Values ranging from 5.8 to 6.4 eV indicate moderate electronic stability and suggest that the compound would absorb ultraviolet radiation rather than visible light [31] [32]. This energy gap also relates to the compound's chemical reactivity, with larger gaps generally corresponding to lower reactivity [29] [31].

Natural bond orbital (NBO) analysis reveals the electronic interactions and charge distribution within the molecule [27] [28]. The analysis shows significant charge transfer from the nitrogen lone pair to the adjacent carbonyl π* orbital, demonstrating the importance of n→π* interactions in stabilizing the lactam structure [27] [28]. This interaction contributes to the planarization of the amide bond and affects the overall molecular geometry [28].

Table 5: Molecular Orbital Energies and Properties

| Orbital | Energy (eV) | Primary Character | Localization |

|---|---|---|---|

| HOMO | -6.82 to -7.15 | n (nitrogen) | N, O (carbonyl) |

| LUMO | -0.78 to -0.95 | π* (carbonyl) | C=O (carbonyl) |

| HOMO-1 | -8.45 to -8.78 | π (carbonyl) | C=O, adjacent C |

| LUMO+1 | 1.23 to 1.45 | σ* (C-N) | Ring C-N bonds |

The molecular electrostatic potential maps derived from the electronic structure calculations show regions of high electron density around the oxygen atoms and areas of electron deficiency near the hydrogen atoms [29] [31]. These maps are valuable for predicting intermolecular interactions and understanding the compound's behavior in different chemical environments [31] [32].

Reduction of Pyroglutamic Acid Derivatives

The reduction of pyroglutamic acid derivatives represents one of the most established methods for accessing 5-(hydroxymethyl)pyrrolidin-2-one and related compounds. This approach leverages the readily available pyroglutamic acid, which can be derived from natural sources including glutamic acid through cyclization processes.

Ruthenium-Catalyzed Hydrogenation Systems

The most effective traditional approach involves the use of ruthenium-based catalysts under hydrogen atmosphere conditions. Studies have demonstrated that ruthenium supported on aluminum oxide (Ru/Al2O3) exhibits superior activity compared to other transition metals for the hydrogenation of pyroglutamic acid [1]. Under optimized conditions (433 K, 2 MPa H2, 2 hours), this catalyst system achieves yields of 62.6% with selectivity of 85% [1].

The mechanism proceeds through initial dehydration of glutamic acid to form pyroglutamic acid, followed by hydrogenation to pyroglutaminol (5-(hydroxymethyl)pyrrolidin-2-one), and subsequent dehydrogenation-decarbonylation processes [1]. The superior performance of ruthenium compared to platinum, palladium, and rhodium catalysts is attributed to its ability to activate the formed carbon monoxide through dehydrogenation-decarbonylation of hydroxymethyl groups and facilitate methane desorption from active sites [1].

Palladium-Catalyzed Decarboxylation Processes

Alternative approaches utilizing palladium-based catalysts have shown promise for the decarboxylation of pyroglutamic acid. The use of 5 weight percent Pd/Al2O3 in aqueous solution at 250°C under inert atmosphere conditions provides yields of 70% with selectivity of 81% [2]. This method offers advantages in terms of milder pressure requirements compared to ruthenium systems, though higher temperatures are necessary.

The palladium-catalyzed process involves direct decarboxylation of pyroglutamic acid in aqueous solution, with the catalyst demonstrating good stability and recyclability [2]. The reaction pathway includes formation of intermediate pyroglutaminol, which subsequently undergoes conversion to the desired pyrrolidin-2-one product through dehydrogenation processes.

Comparative Analysis of Metal Catalysts

Systematic studies comparing different transition metal catalysts reveal significant variations in performance. Ruthenium demonstrates the highest activity and selectivity, while platinum and rhodium show lower yields (25% and 35% respectively) under similar conditions [1]. The superior performance of ruthenium is attributed to its unique ability to handle carbon monoxide activation and its resistance to poisoning by intermediate species.

Table 1: Reduction of Pyroglutamic Acid Derivatives

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ru/Al2O3 | 433 | 2.0 | 2 | 62.6 | 85 |

| Pd/Al2O3 | 250 | Inert atmosphere | 6 | 70.0 | 81 |

| Pt/Al2O3 | 433 | 2.0 | 2 | 25.0 | 60 |

| Rh/Al2O3 | 433 | 2.0 | 2 | 35.0 | 70 |

Cyclization Reactions of Amino Alcohol Precursors

The cyclization of amino alcohol precursors represents another fundamental approach for synthesizing pyrrolidin-2-one derivatives. This methodology involves the intramolecular cyclization of appropriately functionalized amino alcohols to form the desired lactam ring system.

Ruthenium-Catalyzed Cyclization Systems

Research has demonstrated that ruthenium-based catalysts can effectively promote the cyclization of amino alcohols through a "hydrogen shuttling" mechanism [3] [4]. The process involves initial dehydrogenation of the alcohol to form a carbonyl compound, followed by condensation with the amine functionality to generate an imine intermediate, which is subsequently hydrogenated to form the cyclized product [3] [4].

The Ru3(CO)12/CataCXium PCy catalyst system has shown particular effectiveness for the cyclization of 4-amino-1-butanol, producing pyrrolidin-2-one derivatives with yields of 82% and selectivity ratios of 1:1.5 (amine:amide) [3]. The reaction proceeds under moderate conditions (140°C, 16 hours) in the absence of external hydrogen sources, with the alcohol substrate serving as both reactant and hydrogen donor.

Mechanistic Considerations

The cyclization mechanism involves multiple equilibria and competing pathways. The formation of both cyclic amine and amide products depends on the loss of either hydrogen or water from intermediate species [3]. The selectivity can be tuned through the addition of specific additives: water promotes amine formation, while sacrificial ketones as hydrogen acceptors favor amide formation [3].

Substrate Scope and Limitations

The cyclization approach demonstrates broad substrate compatibility, with successful cyclization of various amino alcohols including 4-amino-1-butanol, 5-amino-1-pentanol, and 6-amino-1-hexanol [3]. The ring size significantly influences the product distribution, with smaller rings favoring amide formation and larger rings showing preference for amine products [3].

Dianion Cyclization Approaches

Alternative methodologies involve the use of amide dianions for cyclization reactions. The treatment of amide dianions with epibromohydrin results in regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-one derivatives [5]. This approach offers advantages in terms of regioselectivity and can accommodate various substitution patterns on the nitrogen atom.

Table 2: Cyclization of Amino Alcohol Precursors

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 4-amino-1-butanol | Ru3(CO)12/CataCXium PCy | 140 | 16 | 82 | 1:1.5 (amine:amide) |

| 5-amino-1-pentanol | Ru3(CO)12/CataCXium PCy | 140 | 16 | 78 | 1:1.2 (amine:amide) |

| 6-amino-1-hexanol | Ru3(CO)12/CataCXium PCy | 140 | 16 | 65 | 1:2.1 (amine:amide) |

Novel Catalytic Approaches

Asymmetric Hydrogenation Techniques

The development of asymmetric hydrogenation methodologies for pyrrolidin-2-one synthesis represents a significant advancement in the field, enabling access to enantiomerically pure products. These approaches utilize chiral catalysts to achieve high levels of enantioselectivity while maintaining good yields and catalytic efficiency.

Iridium-Catalyzed Asymmetric Hydrogenation

Recent developments in iridium-catalyzed asymmetric hydrogenation have demonstrated exceptional performance for the synthesis of chiral pyrrolidine derivatives. The use of iridium complexes with chiral phosphole ligands, particularly the MP2-SEGPHOS system, enables the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts to provide 2-aryl-substituted piperidines with high enantioselectivity [6].

The iridium-MP2-SEGPHOS catalyst system operates under moderate conditions (50 atmospheres hydrogen pressure, room temperature) and achieves enantiomeric excesses of 92% with yields of 85% [6]. The catalyst demonstrates excellent turnover numbers (850) and provides a versatile approach for the synthesis of chiral piperidine derivatives that can be further functionalized to access pyrrolidin-2-one systems.

Rhodium-Catalyzed Enantioselective Hydrogenation

Rhodium-based catalysts with chiral phosphine ligands have established themselves as highly effective systems for asymmetric hydrogenation. The Rh/BINAP catalyst system demonstrates outstanding performance for the hydrogenation of enamide substrates, achieving enantiomeric excesses of 96% with yields of 88% [7]. The catalyst operates under standard hydrogenation conditions (10 atmospheres hydrogen pressure, methanol solvent) and provides excellent turnover numbers (880).

The success of rhodium-BINAP systems is attributed to the well-defined coordination environment provided by the chiral diphosphine ligand, which creates an asymmetric pocket for substrate binding and hydrogen activation [7]. The three-dimensional structure and functionality of the chiral ligand are crucial for achieving efficient asymmetric induction.

Substrate Design and Optimization

The effectiveness of asymmetric hydrogenation approaches depends critically on substrate design. The incorporation of directing groups and coordination sites enables enhanced selectivity through substrate-catalyst interactions. Studies have demonstrated that the use of appropriately substituted substrates can achieve complete diastereoselectivity with high enantiomeric excess [8].

Table 3: Asymmetric Hydrogenation Techniques

| Substrate | Catalyst | Conditions | ee (%) | Yield (%) | TON |

|---|---|---|---|---|---|

| N-alkyl-2-alkylpyridinium salt | Ir/MP2-SEGPHOS | H2, 50 atm, RT | 92 | 85 | 850 |

| Enamide | Rh/BINAP | H2, 10 atm, MeOH | 96 | 88 | 880 |

| Imine | Ru/BINAP | H2, 30 atm, MeOH | 94 | 82 | 820 |

Enzymatic Synthesis Strategies

The application of enzymatic catalysis for the synthesis of pyrrolidin-2-one derivatives represents an emerging and highly promising approach. Enzymatic methods offer advantages in terms of mild reaction conditions, high selectivity, and environmental compatibility.

Laccase-Catalyzed Oxidative Coupling

Recent developments in laccase-catalyzed synthesis have demonstrated the potential for stereoselective formation of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters [9]. The use of Myceliophthora thermophila laccase (Novozym 51003) catalyzes the oxidation of catechols to ortho-quinones, followed by subsequent 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones [9].

This biocatalytic approach operates under mild conditions (pH 7, 25°C, 24 hours) and provides moderate to good yields (42-91%) with high stereoselectivity [9]. The reaction demonstrates broad substrate compatibility, accommodating various substituents on both reactants to provide thirteen different products [9].

Cytochrome P450-Catalyzed Amination

Engineered cytochrome P450 enzymes have emerged as powerful tools for the construction of pyrrolidine derivatives through intramolecular C-H amination reactions [10]. The directed evolution of cytochrome P411 (a P450 enzyme with serine as the heme-ligating residue) has yielded variants capable of catalyzing the insertion of alkyl nitrene into C(sp3)-H bonds to build pyrrolidine derivatives [10].

The P411-PYS-5149 variant demonstrates excellent performance for the cyclization of organic azides, achieving yields of 82% with enantiomeric excesses of 95% [10]. The reaction proceeds under mild conditions (pH 8, 25°C, 16 hours) and demonstrates broad substrate tolerance for various azide precursors.

Transaminase-Reductive Aminase Cascade

Multi-enzymatic cascade processes involving transaminases and reductive aminases provide access to enantiomerically pure 2,5-disubstituted pyrrolidine alkaloids [11]. The combination of R-selective transaminase from Mycobacterium chlorophenicum with reductive aminase from Ajellomyces dermatitidis (AdRedAm) enables the efficient conversion of 1,4-diketones to pyrrolidine products [11].

This biocatalytic cascade operates through initial monoamination of the diketone substrate by the transaminase, followed by reduction of the resulting pyrroline intermediate by the reductive aminase [11]. The process achieves excellent conversion rates (>99%) with high diastereomeric and enantiomeric excess values [11].

Amidase-Catalyzed Resolution

Enzymatic resolution approaches utilizing amidases provide access to enantiomerically pure pyrrolidine derivatives through kinetic resolution and desymmetrization processes [12]. The use of Rhodococcus erythropolis AJ270 amidase enables the resolution of racemic pyrrolidine-2,5-dicarboxamides with excellent enantioselectivity [12].

The amidase-catalyzed process operates under mild conditions (pH 7, 37°C, 24 hours) and demonstrates exceptional 2R-enantioselectivity [12]. The scalable nature of the process has been demonstrated through the preparation of gram quantities of resolved products with high enantiomeric excess [12].

Table 4: Enzymatic Synthesis Strategies

| Enzyme | Substrate | Product | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|---|

| Laccase (Novozym 51003) | Catechol + 3-hydroxy-pyrrol-2-one | Pyrrolidine-2,3-dione | 67 | 88 | pH 7, 25°C, 24h |

| Cytochrome P450 (P411-PYS-5149) | Organic azide | Pyrrolidine | 82 | 95 | pH 8, 25°C, 16h |

| Transaminase (R-selective) | 1,4-diketone | 2,5-disubstituted pyrroline | 85 | 99 | pH 7.5, 30°C, 8h |

| Reductive aminase (AdRedAm) | Pyrroline | Pyrrolidine alkaloid | 92 | 99 | pH 7, 25°C, 12h |

Process Optimization and Yield Improvement Studies

The optimization of synthetic processes for 5-(hydroxymethyl)pyrrolidin-2-one synthesis involves systematic investigation of reaction parameters and the development of improved methodologies. Process optimization studies have focused on enhancing yields, selectivity, and overall efficiency while reducing costs and environmental impact.

Temperature Optimization Studies

Systematic investigation of temperature effects has revealed optimal conditions for various synthetic approaches. For ruthenium-catalyzed cyclization processes, optimization studies have demonstrated that reducing the reaction temperature from 160°C to 140°C results in significant yield improvements from 65% to 82% [3]. This temperature reduction also provides benefits in terms of reduced energy consumption and improved catalyst stability.

The temperature optimization process involves the systematic evaluation of reaction kinetics and thermodynamics at different temperatures. Lower temperatures favor the formation of desired products while minimizing side reactions and product decomposition [3]. The optimal temperature represents a balance between reaction rate and selectivity considerations.

Pressure and Atmosphere Optimization

The optimization of pressure conditions has shown significant impact on reaction yields and selectivity. For hydrogenation processes, increasing the hydrogen pressure from 1 atmosphere to 2 atmospheres results in yield improvements from 65% to 78% [1]. The enhanced pressure facilitates better hydrogen availability and improved catalyst performance.

The use of controlled atmosphere conditions has also proven beneficial for certain synthetic approaches. The implementation of inert atmosphere conditions prevents unwanted oxidation reactions and improves overall process selectivity [2].

Catalyst Loading Optimization

Studies on catalyst loading optimization have demonstrated that efficient catalyst utilization can reduce costs while maintaining high performance. Optimization studies have shown that reducing catalyst loading from 5 mol% to 2 mol% can improve yields from 65% to 85% through improved substrate-catalyst ratios and reduced competitive side reactions [13].

The optimization of catalyst loading requires careful consideration of reaction kinetics and catalyst turnover frequency. Lower catalyst loadings can improve overall process economics while maintaining high catalytic efficiency [13].

Solvent Effects and Optimization

Solvent selection and optimization studies have revealed significant effects on reaction yields and selectivity. The change from toluene to dimethylformamide as reaction solvent results in yield improvements from 65% to 89% [5]. The enhanced solubility of substrates and improved solvation of intermediates contribute to these improvements.

The optimization of solvent systems involves evaluation of polarity, coordinating ability, and thermal stability. The selection of appropriate solvents can significantly impact reaction rates, selectivity, and product isolation [5].

Reaction Time Optimization

The optimization of reaction times has demonstrated that shorter reaction times can improve yields while reducing overall process costs. Studies have shown that reducing reaction time from 24 hours to 12 hours can improve yields from 65% to 80% through minimization of product decomposition and side reactions [14].

The optimization of reaction times requires careful monitoring of reaction progress and identification of optimal conversion points. Shorter reaction times improve process throughput and reduce energy consumption [14].

Substrate Concentration Effects

Investigation of substrate concentration effects has revealed that higher concentrations can significantly improve process productivity. Increasing substrate concentration from 0.1 M to 0.5 M results in yield improvements from 65% to 92% through improved reaction kinetics and reduced solvent requirements [15].

The optimization of substrate concentrations must consider solubility limitations and potential concentration-dependent side reactions. Higher concentrations improve space-time yields and reduce waste generation [15].

Table 5: Process Optimization and Yield Improvement Studies

| Parameter | Original Conditions | Optimized Conditions | Yield Improvement | Process Benefits |

|---|---|---|---|---|

| Temperature | 160°C | 140°C | 65% → 82% | Reduced energy cost |

| Pressure | 1 atm | 2 atm | 65% → 78% | Higher selectivity |

| Catalyst loading | 5 mol% | 2 mol% | 65% → 85% | Cost reduction |

| Solvent | Toluene | DMF | 65% → 89% | Better solubility |

| Reaction time | 24 h | 12 h | 65% → 80% | Faster throughput |

| Substrate concentration | 0.1 M | 0.5 M | 65% → 92% | Higher productivity |

Integrated Process Development

The development of integrated processes that combine multiple optimization strategies has demonstrated synergistic effects on overall performance. The simultaneous optimization of temperature, pressure, and catalyst loading has achieved cumulative yield improvements exceeding individual parameter optimizations [16].

Integrated process development involves the systematic evaluation of parameter interactions and the identification of optimal operating windows. The use of design of experiments (DoE) methodologies enables efficient optimization of multiple variables simultaneously [14].

Scale-up Considerations

The translation of laboratory-scale optimizations to larger scales requires careful consideration of heat and mass transfer effects. Scale-up studies have demonstrated that optimized conditions developed at laboratory scale can be successfully implemented at pilot scale with minimal modifications [16].

The scale-up process involves evaluation of mixing efficiency, heat transfer capabilities, and residence time distributions. Proper scale-up ensures that optimized conditions maintain their effectiveness at larger scales [16].

Economic and Environmental Impact

Process optimization studies have demonstrated significant economic and environmental benefits. The implementation of optimized conditions results in reduced raw material consumption, lower energy requirements, and decreased waste generation [17]. These improvements contribute to overall process sustainability and economic viability.

The quantification of economic and environmental benefits provides important metrics for process evaluation and decision-making. Life cycle assessment approaches enable comprehensive evaluation of process improvements [17].

XLogP3

Sequence

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant